2-Amino-N-ethylpropanamide is a chemical compound with the molecular formula C5H12N2O. It is also known as (S)-2-Amino-N-ethylpropanamide. The compound is available in powder form.
Molecular Structure Analysis
The molecular weight of 2-Amino-N-ethylpropanamide is 116.16200. The InChI code for the compound is 1S/C5H12N2O.ClH/c1-3-7-5(8)4(2)6;/h4H,3,6H2,1-2H3,(H,7,8);1H.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N-ethylpropanamide include a predicted boiling point of 260.2±23.0 °C and a predicted density of 0.959±0.06 g/cm3. The compound has a molecular weight of 116.16200 and a molecular formula of C5H12N2O.
Applications
Currently, the primary application identified for 2-Amino-N-ethylpropanamide is its use as a marker for the analysis of volatile components in chili peppers and chili-based sauces. [] The presence and relative abundance of this compound, alongside other volatile components, can be used to characterize and differentiate various chili-based food products.
Related Compounds
Hexanal
Relevance: Although not directly structurally similar, Hexanal was identified alongside 2-Amino-N-ethylpropanamide as a common volatile component found in both raw chili peppers and various chili-based food products in a study employing static headspace-gas chromatography-mass spectrometry (GC-MS) []. This suggests a potential link in the flavor profiles of chili-based foods, as both compounds likely contribute to the overall sensory experience.
Relevance: Identified along with 2-Amino-N-ethylpropanamide as a shared volatile component in chili peppers and chili-based foods using static headspace-gas chromatography-mass spectrometry (GC-MS) []. This suggests that both compounds contribute to the aroma profile of chili-based products.
Caprolactam
Relevance: Similar to 2-Amino-N-ethylpropanamide, caprolactam was found as a common volatile component in chili peppers and their derived food products []. While their structures are distinct, both contain an amide group, suggesting potential similarities in their formation or roles within the chili matrix.
Relevance: Like 2-Amino-N-ethylpropanamide, this compound was identified as a common volatile component in both chili peppers and chili-based food products through static headspace-gas chromatography-mass spectrometry (GC-MS) analysis []. Their co-occurrence in chili-based products suggests they might share formation pathways or contribute to the overall aroma profile of these foods.
2-Amino-N-hydroxybenzamide Derivatives
Compound Description: This group encompasses a series of compounds structurally derived from 2-Amino-N-hydroxybenzamide. These derivatives were synthesized and investigated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. []. The study highlighted that modifications to the base 2-Amino-N-hydroxybenzamide structure resulted in varying degrees of antibacterial and antifungal activities.
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